

Application Note: Quantification of Ubiquinone-9 in Tissue Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquinone-9 (CoQ9), the major form of coenzyme Q in rodents, is a vital lipid-soluble molecule essential for cellular energy production and antioxidant defense.[1] It functions as an electron carrier within the mitochondrial electron transport chain, facilitating the transfer of electrons to generate ATP.[1][2] CoQ9 also acts as a potent endogenous antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[1][3] Given its central role in mitochondrial bioenergetics and redox status, accurate quantification of CoQ9 in tissue samples is crucial for research in metabolic diseases, aging, neurodegenerative disorders, and for evaluating the efficacy of therapeutic interventions.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely accessible method for the quantification of ubiquinones.[4][5][6] This application note provides a detailed protocol for the extraction and quantification of CoQ9 from various tissue samples using HPLC-UV.

Principle of the Method

The methodology is based on a three-step process:

 Liquid-Liquid Extraction: CoQ9 is first extracted from the tissue homogenate using an organic solvent system. This step isolates the hydrophobic CoQ9 from the complex biological



matrix.

- Chromatographic Separation: The extract is injected into a reversed-phase HPLC system. A C18 column separates CoQ9 from other endogenous compounds based on its high hydrophobicity.
- UV Detection and Quantification: As the separated components elute from the column, a UV detector measures the absorbance at 275 nm, the wavelength at which the benzoquinone ring of ubiquinone shows maximum absorbance.[4][5][7] The concentration of CoQ9 is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Materials and Reagents

- 3.1 Equipment
- HPLC system with isocratic pump, autosampler, and UV detector
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Tissue homogenizer (e.g., bullet blender, sonicator)
- Microcentrifuge, refrigerated
- Nitrogen gas evaporator
- Vortex mixer
- Analytical balance
- Volumetric flasks and pipettes (Class A)
- HPLC vials
- 3.2 Chemicals and Reagents
- Ubiquinone-9 (CoQ9) standard (Sigma-Aldrich or equivalent)
- Ubiquinone-10 (CoQ10) for use as an internal standard (optional but recommended)



- HPLC-grade Hexane
- HPLC-grade Methanol
- HPLC-grade 1-Propanol or Ethanol
- Ultrapure water
- Potassium phosphate buffer (50 mM, pH 7.8), ice-cold (optional for homogenization)[8]

Experimental Protocols

- 4.1 Preparation of Standards and Solutions
- CoQ9 Stock Solution (1 mg/mL): Accurately weigh 10 mg of CoQ9 standard and dissolve it in 10 mL of ethanol. Store in an amber vial at -20°C.
- Internal Standard (IS) Stock Solution (1 mg/mL): If using CoQ10 as an internal standard, prepare a 1 mg/mL stock solution in ethanol.
- Working Calibration Standards: Prepare a series of calibration standards by serially diluting the CoQ9 stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 µg/mL to 20 µg/mL). If using an internal standard, add a fixed amount of the IS to each calibration standard.
- 4.2 Sample Preparation: Tissue Extraction

This protocol is adapted from established methods for coenzyme Q extraction.[8][9][10]

- Tissue Homogenization: Accurately weigh approximately 5-50 mg of frozen tissue on dry ice. [8][11] Transfer to a lysis tube.
- Add ice-cold 1-propanol or an appropriate volume of homogenization buffer (e.g., 150 µl KPi buffer for 5 mg of tissue).[8][9] Homogenize the tissue thoroughly using a bullet blender or sonicator until no visible tissue fragments remain.
- Liquid-Liquid Extraction: To the tissue homogenate, add a mixture of ice-cold methanol and hexane (e.g., for 100 µl of homogenate, add 250 µl methanol and 250 µl hexane).[8] If using



an internal standard, spike the extraction mixture at this stage.

- Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of lipids.[11]
- Phase Separation: Centrifuge the sample at high speed (e.g., 17,000 x g) for 5-10 minutes at 4°C to separate the organic and aqueous phases.[8][11]
- Collection: Carefully collect the upper hexane layer, which contains the CoQ9, and transfer it to a clean glass tube.
- Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 μL) of the HPLC mobile phase. Vortex briefly to ensure the extract is fully dissolved.
- Final Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble debris. Transfer the clear supernatant to an HPLC vial for analysis.

4.3 HPLC-UV Analysis

The following table outlines the recommended starting conditions for HPLC analysis. These may require optimization depending on the specific column and system used.

Parameter	Recommended Condition	
HPLC Column	C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)	
Mobile Phase	Methanol : Water (98:2, v/v) or similar non-polar mixture[12]	
Flow Rate	1.0 mL/min[5]	
Injection Volume	20 μL	
Column Temperature	Ambient or 30°C[12]	
UV Detection	275 nm[4][5][7]	
Run Time	~15 minutes	



4.4 Data Analysis and Quantification

- Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the
 peak area of CoQ9 (or the ratio of the CoQ9 peak area to the internal standard peak area)
 against the corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value >0.995 is considered acceptable.[13]
- Sample Quantification: Inject the prepared tissue extracts. Using the peak areas obtained, calculate the concentration of CoQ9 in the extract using the regression equation from the calibration curve.
- Final Calculation: Adjust the calculated concentration for the initial tissue weight and reconstitution volume to express the final CoQ9 content in units such as μg/g of tissue or nmol/mg of protein.

Method Validation Data

The following tables summarize typical performance characteristics of HPLC-UV methods for ubiquinone quantification.

Table 1: Linearity

Analyte	Linear Range	Correlation Coefficient (r²)	Reference(s)
Ubiquinone-9	Up to 20 μg/mL	> 0.99	[4]

| Ubiquinone-10 | 0.1 - 15.0 μ M | > 0.999 |[12] |

Table 2: Precision



Analyte	Precision Type	Coefficient of Variation (%CV)	Reference(s)
Ubiquinone-9	Reproducibility	4%	[4]
Ubiquinone-10	Intra-assay	6.10 - 6.48%	[7]

| Ubiquinone-10 | Inter-assay | 8.85% |[7] |

Table 3: Accuracy (Recovery)

Analyte	Spiked Matrix	Recovery (%)	Reference(s)
Ubiquinone-9/10	Tissue	90 - 104%	[9]

| Ubiquinone-10 | Plasma | 95.5 - 101.3% |[13] |

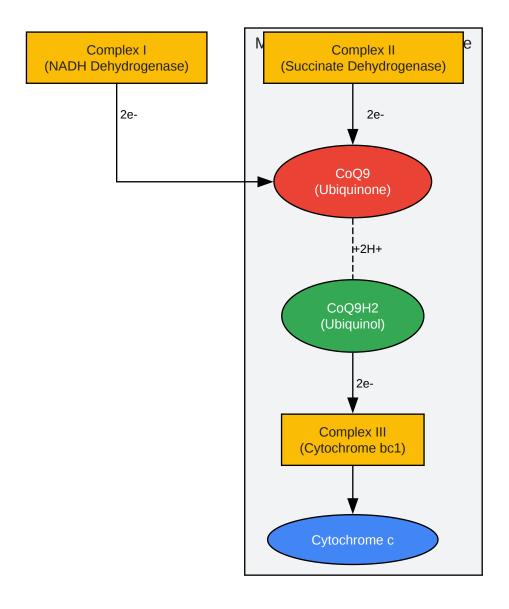
Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Value	Reference(s)
Limit of Detection (LOD)	~0.02 µM	[12]

| Limit of Quantification (LOQ) | 0.0625 μ g/mL |[4] |

Mandatory Visualizations

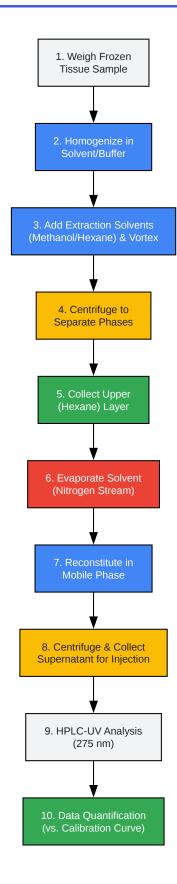




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Caption: Role of CoQ9 in the mitochondrial electron transport chain.





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- To cite this document: BenchChem. [Application Note: Quantification of Ubiquinone-9 in Tissue Samples using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019646#quantification-of-ubiquinone-9-in-tissue-samples-using-hplc-uv]

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